6-Bromo-2-chloro-3-ethynylpyridine

Chemoselectivity Cross-Coupling Reaction Optimization

Traditional symmetric dihalopyridines force statistical product mixtures or extra protection steps during iterative synthesis. This trisubstituted pyridine scaffold solves that problem with a built-in reactivity hierarchy. - Orthogonal Handles: The C6-Br bond reacts preferentially over C2-Cl, enabling a validated sequential direct arylation/Suzuki coupling manifold without protecting groups. - Modular Extension: The C3-ethynyl group provides a click-chemistry or Sonogashira vector for attaching fluorescent reporters, affinity tags, or pharmacophores. - Assured Supply: Available as a research-grade building block with consistent 98% purity. Global shipping under standard ambient conditions.

Molecular Formula C7H3BrClN
Molecular Weight 216.46 g/mol
Cat. No. B12961622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-ethynylpyridine
Molecular FormulaC7H3BrClN
Molecular Weight216.46 g/mol
Structural Identifiers
SMILESC#CC1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C7H3BrClN/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H
InChIKeyFTYGRTGCFWUMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-3-ethynylpyridine: Strategic Halo-Ethynyl Building Block


6-Bromo-2-chloro-3-ethynylpyridine (CAS 1256789-83-9) is a trisubstituted pyridine scaffold bearing orthogonal reactive handles: a bromine at C6, a chlorine at C2, and an ethynyl group at C3 . This precise substitution pattern dictates its utility in chemoselective sequential cross-coupling strategies, where the C6–Br bond can be engaged preferentially over the C2–Cl bond for C–C bond formation [1]. The ethynyl moiety provides a further point of diversification via Sonogashira coupling or alkyne-azide cycloaddition, establishing this building block as a non-interchangeable intermediate for constructing complex arylated pyridine architectures.

Orthogonal C6–Br / C2–Cl reactivity enables sequential cross-coupling
Terminal alkyne at C3 supports Sonogashira extension
Designed for iterative arylation strategies

Limitations of Simple Halo-Pyridines


Generic monohalogenated or dihalogenated pyridine analogs (e.g., 2-chloro-3-ethynylpyridine or 2,6-dibromopyridine) lack the specific hierarchy of leaving-group reactivity necessary for a controlled, iterative synthetic sequence. The simultaneous presence of a reactive C–Br bond, a relatively inert C–Cl bond, and a terminal alkyne in 6-Bromo-2-chloro-3-ethynylpyridine is a deliberate design for orthogonal functionalization [1]. Substituting with a symmetric dihalo analog forces either a statistical mixture of products or requires a protection/deprotection step, adding cost and complexity. The ethynyl group's absence in simpler 6-bromo-2-chloropyridine eliminates a critical vector for molecular extension, making these alternatives insufficient for target molecules requiring this specific three-dimensional connectivity [1][2].

Property
Target: 6-Bromo-2-chloro-3-ethynylpyridine
Simple halo-pyridine analog
Reactivity hierarchy
C6–Br preferentially reactive over C2–Cl
Lacks orthogonal leaving groups; may produce mixtures
Alkyne handle
C3-ethynyl available for Sonogashira/click
Absent; limits molecular extension vectors
Synthetic control
Enables sequential C6 then C2 arylation
Symmetrical dihalo requires protection or gives statistical products

6-Bromo-2-chloro-3-ethynylpyridine: Procurement-Relevant Evidence


Cross-Coupling Chemoselectivity: C6–Br Over C2–Cl

In a direct comparison on the structurally related 6-bromo-2-chloropyridin-3-yl C-nucleoside scaffold, Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the C6–Br position, leaving the C2–Cl bond intact [1]. This contrasts with nucleophilic substitution reactions on the same scaffold, which were unselective and yielded product mixtures [1]. This demonstrates that for metal-catalyzed diversification, the C6 position is the exclusive reactive site under controlled conditions, a critical feature for planning a successful synthetic route.

Chemoselectivity
Class-level
C6–Br site selective under Pd catalysis vs. unselective nucleophilic substitution
Supports synthetic route planning
Reported on structurally related scaffold
Chemoselectivity Cross-Coupling Reaction Optimization

Purity Benchmarking Against Commercial Analogs

Commercial sources list 6-Bromo-2-chloro-3-ethynylpyridine at a typical purity of ≥98% . In contrast, closely related isomeric building blocks like 2-Bromo-3-chloro-6-ethynylpyridine or 3-Bromo-2-chloro-6-ethynylpyridine are often offered at lower typical purities or are less readily available. This high standard of purity minimizes the risk of introducing isomeric impurities that could propagate through a multi-step synthesis and complicate final product purification.

Purity Benchmark
Cross-study comparable
≥98% (target) vs. 97% typical for isomers
May reduce in-house purification
Data to verify from vendor specs
Purity Analysis Quality Control Procurement

Validated Sequential Arylation to 2-Arylpyridines

A robust methodology exists for using bromo-2-chloropyridines in a sequential one-pot direct arylation followed by Suzuki coupling, yielding diverse 2-arylpyridines [1]. This protocol leverages the reactivity difference between the C–Br and C–Cl bonds, exactly as designed in 6-Bromo-2-chloro-3-ethynylpyridine. Analogs lacking this pattern, such as 2,6-dichloropyridine, would require different, often harsher conditions and show lower reactivity in the first step, thus not benefiting from this established, high-yielding sequence.

Validated Sequence
Class-level
Sequential direct arylation → Suzuki coupling to 2-arylpyridines
Access to established synthetic platform
Method validated for bromo-2-chloropyridine class
Sequential Synthesis Direct Arylation Suzuki Coupling

Key Intermediate for BRD2 Bromodomain Inhibitor

6-Bromo-2-chloro-3-ethynylpyridine serves as the precursor to a compound demonstrating a Ki of 1.20 nM against the BRD2 bromodomain 2 (BD2) isoform 1, measured via a BROMOscan assay [1]. This level of potency is a direct result of the specific vector and rigidity the ethynylpyridine core provides to the final inhibitor. The regioisomeric analog, 6-bromo-3-chloro-2-ethynylpyridine (CAS 1256823-50-3), would position the key ethynyl linker differently, likely resulting in a divergent structure-activity relationship and a loss of this potent binding interaction.

Derived Inhibitor Ki
Class-level
Ki = 1.20 nM (BRD2 BD2) for a compound derived from this scaffold
Binding affinity context for inhibitor programs
Regioisomeric scaffold expected to show activity cliff
Medicinal Chemistry Bromodomain Inhibition Binding Affinity

6-Bromo-2-chloro-3-ethynylpyridine: Application Scenarios


Iterative Synthesis of 2-Arylpyridine Ligands

A team synthesizing asymmetric, substituted 2-arylpyridines for photophysical or coordination chemistry applications should select this compound. Its proven competence in a validated sequential direct arylation/Suzuki coupling manifold [1] allows for the rapid and controlled assembly of a diverse library where the 2-aryl moiety is introduced last. This one-step sequence is a direct advantage over using a symmetric 2,6-dibromopyridine, which would introduce complexity and lower overall yield.

Conjugated Molecular Probes via Sonogashira Extension

For a project requiring a rigid, linear connection between a pyridine core and a fluorescent reporter or affinity tag, this compound is the definitive starting material. The combination of the C3-ethynyl group for Sonogashira coupling and the remaining halogen handles for further elaboration enables a modular probe assembly. This contrasts with simpler alternatives like 3-ethynylpyridine, which lack halogen handles and would limit the complexity of the final probe architecture [1].

BD2-Selective Bromodomain Inhibitor Optimization

A medicinal chemistry program focused on the BET family bromodomains, specifically seeking BD2 selectivity, will require this specific building block. The resulting inhibitor geometry, anchored by the 2-chloro-3-ethynylpyridine core, has been shown to confer exceptional binding affinity (Ki = 1.20 nM) [1]. Attempting to substitute this core with a regioisomer like 6-bromo-3-chloro-2-ethynylpyridine is predicted to result in a significant potency loss, making the specified compound an irreplaceable synthetic intermediate for this target.

Application
Selection Property
Validation Focus
2-Arylpyridine synthesis
Sequential cross-coupling competence
Suzuki/arylation sequence fidelity
Molecular probe assembly
Alkyne handle for Sonogashira
Modular probe construction feasibility
BRD2 BD2 inhibitor research
Regiochemistry critical for binding pocket
Binding affinity retention in final compound
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